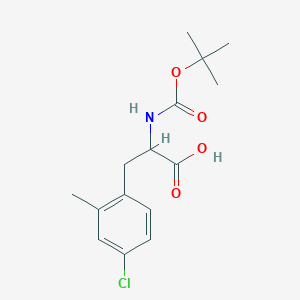
Boc-4-chloro-2-methyl-DL-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-chloro-2-methyl-DL-phenylalanine typically involves the protection of the amino group of 4-chloro-2-methyl-DL-phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Boc-4-chloro-2-methyl-DL-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is 4-chloro-2-methyl-DL-phenylalanine.
Aplicaciones Científicas De Investigación
Boc-4-chloro-2-methyl-DL-phenylalanine is used in various scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Biological Studies: It is used to study enzyme-substrate interactions and protein folding.
Mecanismo De Acción
The mechanism of action of Boc-4-chloro-2-methyl-DL-phenylalanine involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, the Boc group can be removed to yield the free amine .
Comparación Con Compuestos Similares
Similar Compounds
Boc-phenylalanine: Similar structure but lacks the chloro and methyl groups.
Boc-4-chloro-phenylalanine: Similar structure but lacks the methyl group.
Boc-2-methyl-phenylalanine: Similar structure but lacks the chloro group.
Uniqueness
Boc-4-chloro-2-methyl-DL-phenylalanine is unique due to the presence of both chloro and methyl groups, which can influence its reactivity and interactions in peptide synthesis .
Propiedades
Número CAS |
853680-24-7 |
|---|---|
Fórmula molecular |
C15H20ClNO4 |
Peso molecular |
313.77 g/mol |
Nombre IUPAC |
3-(4-chloro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-9-7-11(16)6-5-10(9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) |
Clave InChI |
AIDMNMJGXULKBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-7-methylbenzo[b]thiophene](/img/structure/B8506623.png)





![1-[3-(Dimethylamino)phenyl]-2-propanone](/img/structure/B8506655.png)






